![molecular formula C11H11BrN2O B2854711 N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide CAS No. 1444696-79-0](/img/structure/B2854711.png)

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide involves several steps. Researchers have reported various synthetic routes, including aryl bromination , amide formation , and alkyne substitution . Detailed experimental procedures and optimization studies are available in the literature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

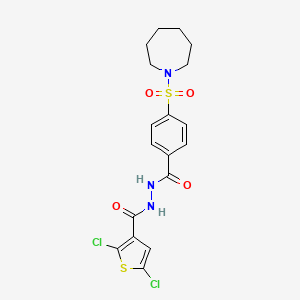

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide derivatives are explored in the synthesis of various organic compounds due to their potential biological activities. A notable application involves the synthesis of novel sulphonamide derivatives, which exhibit significant antimicrobial activity. The reactivity of related acetamide derivatives towards nitrogen-based nucleophiles has been studied, leading to the formation of compounds with promising antimicrobial properties. These synthesized compounds, particularly those with specific substitutions, have shown high activity against various microbial strains, underlining their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antimicrobial Evaluation and Structural Analysis

Another research avenue involves microwave-assisted synthesis and structural elucidation of acetamide derivatives, including this compound. These studies focus on understanding the molecular structure through techniques like X-ray diffraction and assessing their antimicrobial activity. Certain derivatives have been found to exhibit selective inhibitory effects against specific pathogens, such as Aspergillus niger and Staphylococcus aureus, suggesting their potential in targeted antimicrobial therapies (Ghazzali et al., 2012).

Chemical Properties and Reactions

Research also delves into the chemical properties and reactions of related acetamide compounds, exploring their potential in various synthetic applications. Studies on the dibromohydration of N-(2-alkynylaryl)acetamide, for instance, highlight the regioselective synthesis of dibromo derivatives, which could serve as intermediates in the production of pharmacologically active compounds. These reactions, facilitated by the presence of neighboring groups, underscore the versatility of acetamide derivatives in synthetic organic chemistry (Qiu et al., 2017).

Environmental and Analytical Applications

Additionally, acetamide derivatives, including those related to this compound, find applications in environmental and analytical chemistry. For instance, they are used in developing fluorescent probes for detecting carbonyl compounds in water samples. Such probes offer high sensitivity and specificity, enabling the trace measurement of pollutants and contributing to environmental monitoring efforts (Houdier et al., 2000).

Eigenschaften

IUPAC Name |

N-[4-bromo-2-(prop-2-ynylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-3-6-13-11-7-9(12)4-5-10(11)14-8(2)15/h1,4-5,7,13H,6H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYSZAQOJAAHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)

![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)

![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)

![N-[(1-Aminocycloheptyl)methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2854644.png)

![2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2854649.png)

![3-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2854650.png)